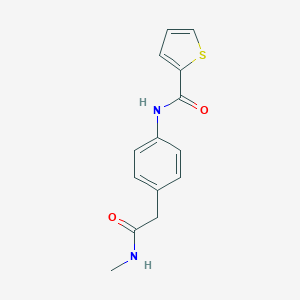

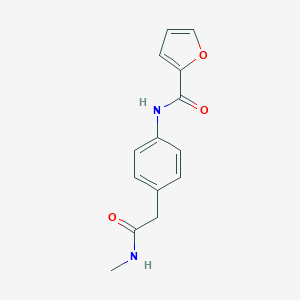

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide, also known as MATC, is a synthetic compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas. MATC is a small molecule that belongs to the class of thiophene-2-carboxamides and has a molecular weight of 310.4 g/mol.

Scientific Research Applications

Intramolecular Diels–Alder Reaction

The thiophene nucleus demonstrates versatility in chemical reactions, acting as both a diene and a dienophile in intramolecular Diels–Alder reactions. This reactivity can be influenced by the substituents in the allenic ω-position, highlighting the nucleus's potential in synthetic chemistry applications (Himbert, Schlindwein, & Maas, 1990).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives exhibit notable antibacterial and antifungal properties. These compounds, through their structural configuration, show potential in developing new antimicrobial agents. The research underscores the significance of the molecular conformation influenced by intramolecular hydrogen bonding in determining biological activity (Vasu et al., 2003).

Antimicrobial Agents Synthesis

A series of N-substituted carboxamides have been synthesized and screened for in vitro antibacterial and antifungal activities. These compounds' structures were confirmed by various spectroscopic methods, indicating the broad applicability of thiophene derivatives in medicinal chemistry for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Antinociceptive Activity

The synthesis of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has demonstrated potential antinociceptive activity. This research indicates the value of these compounds in exploring new pain management solutions (Shipilovskikh et al., 2020).

Polymer Science Application

Thiophene derivatives have also found applications in polymer science. A new monomer incorporating the thiophene unit was synthesized and used to prepare a series of aromatic–aliphatic polyamides. These polymers, characterized by their solubility in polar solvents and thermal stability, highlight the potential of thiophene derivatives in creating new materials with desirable physical properties (Ubale et al., 2001).

properties

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMCUFEZPJPDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)

![2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349734.png)

![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)

![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349783.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349786.png)

![4-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349803.png)

![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)

![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)

![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)

![N-methyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349904.png)